Ethyl 2-(octyloxy)benzoate
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Overview
Description
Ethyl 2-n-octyloxybenzoate is an organic compound with the molecular formula C17H26O3. It is an ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields. This compound is characterized by its octyloxy group attached to the benzoate structure, which imparts specific physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-n-octyloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-n-octyloxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ethyl 2-n-octyloxybenzoate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-n-octyloxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-n-octyloxybenzoic acid.
Reduction: Formation of 2-n-octyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Ethyl 2-n-octyloxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of ethyl 2-n-octyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Ethyl 2-n-octyloxybenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyloxy group, resulting in different physical and chemical properties.
Methyl 2-n-octyloxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-n-octyloxybenzoic acid: The carboxylic acid derivative of ethyl 2-n-octyloxybenzoate.
Uniqueness: The presence of the octyloxy group in ethyl 2-n-octyloxybenzoate imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological membranes, distinguishing it from other benzoate esters.
Properties
CAS No. |
27830-08-6 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 2-octoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3 |
InChI Key |
QQCCHSKGRKRZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
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